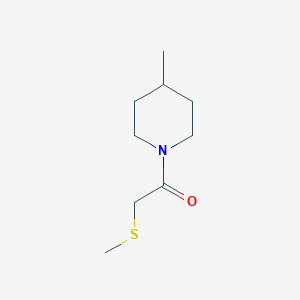
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one acts as a competitive inhibitor of PDE10A, binding to the enzyme's catalytic site and preventing the hydrolysis of cAMP and cGMP. This leads to an increase in the levels of these cyclic nucleotides in the brain, which can have various effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to have various biochemical and physiological effects, including increasing the levels of cAMP and cGMP in the brain, altering neuronal signaling, and modulating behavior. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been found to enhance the activity of dopaminergic neurons in the striatum, which may contribute to its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has several advantages for use in lab experiments, including its high yield and purity, potent inhibition of PDE10A, and potential therapeutic applications. However, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one also has some limitations, such as its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, including investigating its potential therapeutic applications in neurological disorders, further elucidating its mechanism of action, and developing more efficient and scalable synthesis methods. Additionally, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one may have potential applications in other fields, such as agriculture and material science, which could be explored in future research.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with N-tert-butoxycarbonyl-4-methylpiperidine-1-carboxamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The resulting product is then deprotected using trifluoroacetic acid to yield 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in high yield and purity.
Applications De Recherche Scientifique
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuropharmacology. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to exhibit potent inhibition of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This makes 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one a promising candidate for the development of drugs targeting PDE10A, which may have therapeutic potential in the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Propriétés
IUPAC Name |
2-methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-5-7-15(8-6-9)12(17)10-3-4-11(16)14(2)13-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJKFCLEFETRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

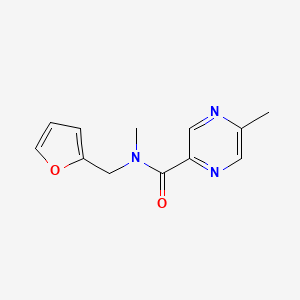

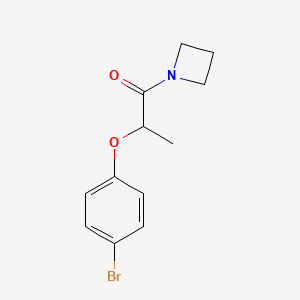
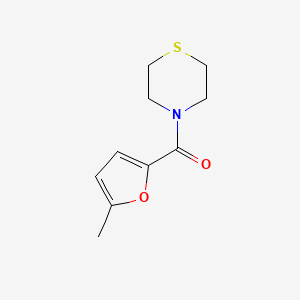
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


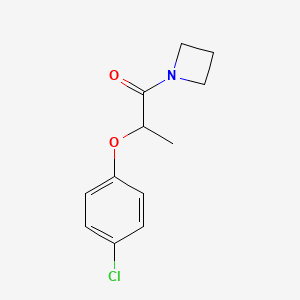
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
